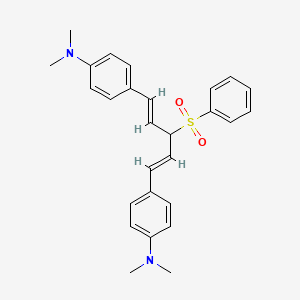

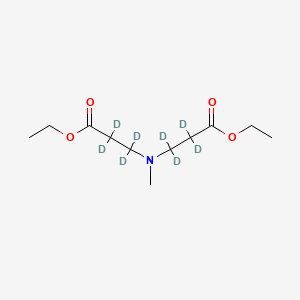

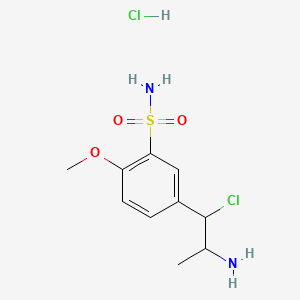

![molecular formula C9H20N2O2 B562494 tert-butyl N-[2-(dimethylamino)ethyl]carbamate CAS No. 196200-04-1](/img/structure/B562494.png)

tert-butyl N-[2-(dimethylamino)ethyl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“tert-butyl N-[2-(dimethylamino)ethyl]carbamate” is a chemical compound with the molecular formula C9H20N2O2 . It has a molecular weight of 188.27 g/mol .

Molecular Structure Analysis

The molecular structure of “tert-butyl N-[2-(dimethylamino)ethyl]carbamate” consists of a carbamate group (OC(O)N) attached to a tert-butyl group and a 2-(dimethylamino)ethyl group .Physical And Chemical Properties Analysis

“tert-butyl N-[2-(dimethylamino)ethyl]carbamate” has a molecular weight of 188.27 g/mol, and its exact mass is 188.152477885 g/mol . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 5 . Its topological polar surface area is 41.6 Ų .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Synthesis of Biologically Active Compounds Tert-butyl N-[2-(dimethylamino)ethyl]carbamate is a crucial intermediate in the synthesis of various biologically active compounds. For instance, it has been identified as an important intermediate in the production of osimertinib (AZD9291), a medication used in the treatment of certain types of cancer. The synthesis involves a rapid method with a high total yield, demonstrating the compound's significance in pharmaceutical manufacturing (Zhao et al., 2017).

Directed Lithiation Reactions The compound has also been used in directed lithiation reactions, where it is doubly lithiated on the nitrogen and ortho to the directing metalating group. This process results in high yields of various substituted products, indicating its usefulness in creating diverse chemical structures (Smith et al., 2013).

Enantiopure Synthesis Furthermore, tert-butyl N-[2-(dimethylamino)ethyl]carbamate plays a role in the synthesis of enantiopure compounds, such as N-protected β-hydroxyvaline. This demonstrates its application in producing stereochemically pure compounds, which is crucial in the pharmaceutical industry for ensuring the effectiveness and safety of medications (Oku et al., 2004).

Material Science and Polymer Applications

Preparation of Specific Compounds The compound is involved in the preparation of specific materials, such as 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanamine, which involves protecting the amino group and then undergoing condensation and de-protection reactions. This process underlines its role in the synthesis of specialized chemicals used in material science and engineering (Wu, 2011).

Polymerization Processes It also finds application in the field of polymers, such as in the synthesis of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine, where an efficient multi-step synthesis was developed starting from oxoacetic acid monohydrate. This process showcases the compound's utility in complex polymerization reactions, which are fundamental in creating new materials (Vaid et al., 2013).

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(dimethylamino)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-9(2,3)13-8(12)10-6-7-11(4)5/h6-7H2,1-5H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHUFUKKMFBZGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652558 |

Source

|

| Record name | tert-Butyl [2-(dimethylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[2-(dimethylamino)ethyl]carbamate | |

CAS RN |

196200-04-1 |

Source

|

| Record name | tert-Butyl [2-(dimethylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

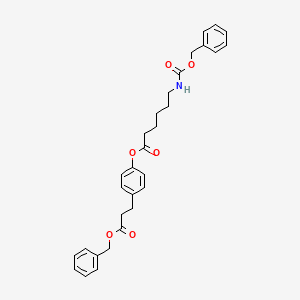

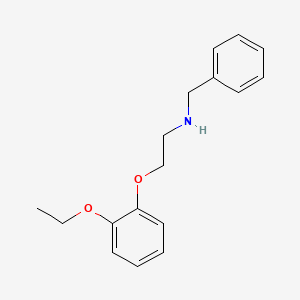

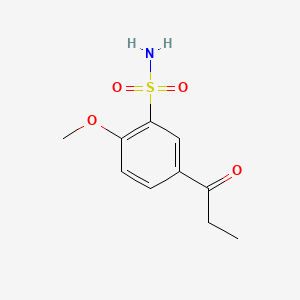

![2-Methyl-6,7,8,9-tetrahydronaphtho[2,1-d]thiazol-4-amine](/img/structure/B562432.png)